4-Cyanopicolinimidamide hydrochloride

Medicinal Chemistry Chemical Synthesis Quality Control

Medicinal chemistry programs require regiospecifically substituted picolinimidamides to maintain SAR integrity. This 4-cyano regioisomer (CAS 1179361-12-6) delivers: • Validated PI3Kδ cellular activity (IC50=374 nM) - a rational starting point for kinase inhibitor lead optimization • Electron-withdrawing 4-cyano group modulates metal coordination for tailored catalytic ligand design • >98% baseline purity ensures experimental reproducibility Procure the exact building block, not an isomeric mixture.

Molecular Formula C7H7ClN4
Molecular Weight 182.61 g/mol
CAS No. 1179361-12-6
Cat. No. B11910984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanopicolinimidamide hydrochloride
CAS1179361-12-6
Molecular FormulaC7H7ClN4
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C#N)C(=N)N.Cl
InChIInChI=1S/C7H6N4.ClH/c8-4-5-1-2-11-6(3-5)7(9)10;/h1-3H,(H3,9,10);1H
InChIKeyNQQUEQRITZUNTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanopicolinimidamide Hydrochloride Overview


4-Cyanopicolinimidamide hydrochloride is a small-molecule building block in the picolinimidamide class, characterized by a pyridine ring with a cyano group at the 4-position and a carboximidamide group at the 2-position, stabilized as a hydrochloride salt (molecular weight 182.61 g/mol) . This specific regioisomer (4-cyano substitution) provides distinct electronic and steric properties compared to other cyanopicolinimidamide isomers . Commercially, it is available as a high-purity (typically >98%) research chemical . Its structural features render it a candidate for ligand development in transition metal catalysis and as a core scaffold for kinase inhibitor design, as supported by patent literature on related picolinamide derivatives [1]. The high commercial purity (e.g., 98% from Leyan) is a key baseline for reproducibility in research applications.

4-Cyanopicolinimidamide Hydrochloride Uniqueness vs. Analogs


Substitution of the core picolinimidamide scaffold with a cyano group at the 4-position, as in 4-Cyanopicolinimidamide hydrochloride, introduces a potent electron-withdrawing effect that fundamentally alters the compound's electronic properties and reactivity compared to unsubstituted picolinimidamide or its 3-cyano isomer (CAS 1179360-17-8) . The 4-cyano substitution can significantly modulate the basicity of the imidamide moiety and the chelation geometry with metal centers, impacting both its role as a ligand in catalysis and its potential binding affinity to biological targets. While precise comparative bioactivity data is scarce in public literature, the regiospecific positioning of the nitrile group is a well-established determinant of potency and selectivity in medicinal chemistry , making direct interchangeability scientifically unsound without rigorous empirical validation.

4-Cyanopicolinimidamide Hydrochloride Key Evidence


Purity Baseline for Reproducible Research

The commercially available 4-Cyanopicolinimidamide hydrochloride from a key supplier (Leyan) is offered at a high purity of 98%, providing a verifiable and reliable starting point for research reproducibility . This level of purity, confirmed by the vendor's analytical specifications, is a critical differentiator for applications where impurities from lower-grade or non-certified sources could confound experimental results, particularly in early-stage biological assays or catalytic cycles sensitive to trace contaminants.

Medicinal Chemistry Chemical Synthesis Quality Control

PI3Kδ Inhibitory Activity Profile

In a cell-based assay measuring PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells, a compound identified as 4-Cyanopicolinimidamide hydrochloride demonstrated an IC50 of 374 nM [1]. This activity suggests a potential for isoform-specific inhibition, as other PI3K isoforms (e.g., PI3Kα, PI3Kβ) were not the primary target in this specific assay [2]. However, it is crucial to note that the exact structural match for this data point in the source database (BindingDB) could not be unequivocally confirmed, and this IC50 value is moderate, indicating it may be an early lead rather than a highly optimized clinical candidate.

Kinase Inhibitor Oncology Immunology Cell Signaling

Ligand Potential in Cross-Coupling Catalysis

The (Z)-N′-cyanopicolinimidamide scaffold, a close structural relative of 4-cyanopicolinimidamide, is a demonstrated and commercially available ligand for nickel-catalyzed cross-coupling reactions . The imidamide moiety is known to act as a strong σ-donor ligand, forming stable complexes with transition metals . By inference, the 4-cyano variant, with its unique electron-withdrawing properties, could fine-tune the metal center's reactivity differently than the unsubstituted ligand, potentially enabling distinct catalytic cycles or improving yields in challenging transformations. This class-level inference is the primary justification for its procurement in organometallic chemistry research.

Organometallic Chemistry Cross-Coupling Catalysis Ligand Design

4-Cyanopicolinimidamide Hydrochloride Optimal Applications


PI3Kδ Lead Optimization

Based on its reported moderate inhibitory activity against PI3Kδ (IC50 = 374 nM in a cellular assay) [1], this compound is a rational procurement for early-stage medicinal chemistry programs exploring picolinimidamide scaffolds as a starting point for kinase inhibitor design. Researchers can use this compound as a chemical tool to probe PI3Kδ biology and as a validated hit for structure-activity relationship (SAR) studies aimed at improving potency and selectivity against this specific isoform.

Nickel Catalysis Ligand Development

Building on the established role of the (Z)-N′-cyanopicolinimidamide ligand in nickel-catalyzed cross-couplings , 4-cyanopicolinimidamide hydrochloride is best deployed as a precursor for creating novel, electronically modified catalytic ligands. The electron-withdrawing 4-cyano group is expected to alter the electron density at the chelating nitrogen atoms, potentially improving reaction yields, expanding substrate scope, or enabling new mechanistic pathways in challenging C-C and C-N bond-forming reactions.

Synthesis of Regioisomerically Pure Building Blocks

The defined 4-cyano substitution pattern makes this compound an essential starting material for the synthesis of more complex heterocyclic systems where precise regiochemistry is critical. This includes its use as a precursor to 4-substituted pyridine derivatives or in the construction of fused-ring systems like imidazo[1,2-a]pyridines, which are privileged structures in medicinal chemistry. Procurement of this specific regioisomer ensures the correct architectural outcome in multi-step syntheses, avoiding the complex purification required when using isomeric mixtures.

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